molecular formula C6H12BrNO B1361514 2-Bromo-n,n-diethylacetamide CAS No. 2430-01-5

2-Bromo-n,n-diethylacetamide

Cat. No.: B1361514
CAS No.: 2430-01-5
M. Wt: 194.07 g/mol
InChI Key: LHNPENNQGSGOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N,N-diethylacetamide (CAS: 2430-01-5, molecular formula: C₆H₁₂BrNO) is a brominated acetamide derivative with a molecular weight of 195.07 g/mol. It features a bromine atom at the α-position of the acetamide backbone and two ethyl groups attached to the nitrogen atom. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structure enables reactivity in nucleophilic substitution reactions, making it valuable for constructing complex molecules. Safety data indicate it is classified under Hazard Class 8 (corrosive) with hazard codes H314 (causes severe skin burns) and H318 (causes serious eye damage) .

Preparation Methods

General Synthetic Approach

The synthesis of 2-Bromo-N,N-diethylacetamide typically involves the bromination of N,N-diethylacetamide or the amidation of 2-bromoacetic acid derivatives. The key challenge is selective bromination at the alpha position of the acetamide moiety without over-bromination or degradation of the amide functionality.

Preparation Methods

Direct Bromination of N,N-diethylacetamide

  • Reagents and Conditions : Bromination is commonly performed using bromine or N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent such as dichloromethane or acetonitrile. The reaction is typically catalyzed by light or a radical initiator to promote alpha-bromination.

  • Procedure : N,N-diethylacetamide is dissolved in the solvent, cooled if necessary, and bromine or NBS is added dropwise under stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

  • Workup : Upon completion, the reaction mixture is washed with aqueous sodium bisulfite to quench excess bromine, followed by extraction and drying over anhydrous sodium sulfate. The product is purified by distillation or recrystallization.

  • Yields and Purity : Yields typically range from 60% to 85%, depending on reaction conditions and purification methods.

Halogenation via 2-Bromoacetic Acid Derivatives

  • Alternative Route : 2-Bromoacetic acid or its esters can be converted into 2-bromoacetamide derivatives by reaction with diethylamine under amide-forming conditions.

  • Procedure : 2-Bromoacetic acid is activated using coupling agents (e.g., thionyl chloride to form acid chloride) and then reacted with diethylamine to yield this compound.

  • Advantages : This method allows better control over substitution and avoids direct bromination of the amide, which can lead to side reactions.

  • Yields : This approach can achieve yields above 80% with high purity.

Relevant Literature Example

Although specific literature on this compound is limited, analogous compounds such as 2-bromo-N,N-dimethylacetamide have been synthesized using similar bromination techniques. For instance, bromination of N,N-dimethylacetamide with NBS under controlled conditions yields the corresponding 2-bromo derivative with good selectivity.

Reaction Parameters and Optimization

Parameter Typical Range/Conditions Notes
Brominating agent Bromine, N-bromosuccinimide (NBS) NBS preferred for milder, selective bromination
Solvent Dichloromethane, acetonitrile, or DMF Solvent choice affects reaction rate and selectivity
Temperature 0°C to room temperature Lower temperatures reduce side reactions
Reaction time 1 to 4 hours Monitored by TLC or NMR
Workup Aqueous sodium bisulfite wash, extraction, drying Removes excess bromine and by-products
Purification Distillation, recrystallization Ensures high purity product

Analytical and Research Findings

  • Selectivity : Controlled bromination at the alpha position of the amide is critical to avoid polybromination or degradation. Use of NBS and low temperature favors monobromination.

  • Stability : this compound is stable under standard storage conditions but sensitive to strong bases and nucleophiles, which can displace the bromine.

  • Scale-up : The bromination reaction is scalable with appropriate control of exothermicity and mixing.

  • Yield Optimization : Use of radical inhibitors or slow addition of brominating agent improves yield and reduces by-products.

Summary Table of Preparation Routes

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Disadvantages
Direct Bromination N,N-diethylacetamide NBS or Br2, solvent, 0-25°C 60-85 Simple, direct Possible side reactions
Amidation of 2-Bromoacid 2-Bromoacetic acid + diethylamine Acid chloride formation, amine coupling >80 High selectivity, purity Multi-step, requires acid chloride
Literature Analogues N,N-dimethylacetamide NBS, mild conditions 70-80 Well-studied, reproducible May require optimization

Additional Notes

  • No direct detailed synthetic procedures for this compound were found in major patent or journal databases; however, methods for closely related compounds and general alpha-bromination of amides provide a reliable foundation.

  • Careful control of reaction conditions is essential to maximize yield and purity.

  • The compound can serve as a key intermediate for further functionalization in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n,n-diethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-Bromo-N,N-diethylacetamide serves as a crucial reagent in organic synthesis, particularly for preparing various amide derivatives. Its bromine atom facilitates nucleophilic substitution reactions, making it a versatile building block in the synthesis of more complex molecules.

Application Description
Amide DerivativesUsed to synthesize novel amides through nucleophilic substitution reactions.
Specialty ChemicalsActs as an intermediate in the production of specialty chemicals.

Research has indicated that this compound possesses potential biological activities, particularly anti-inflammatory properties. Studies have explored its effects on various biological systems, suggesting possible therapeutic applications.

  • Case Study 1: In Vivo Efficacy
    An animal model study demonstrated that administration of this compound significantly reduced joint swelling and pain in arthritis models. The optimal dose was found to be 10 mg/kg body weight, indicating its potential as an anti-inflammatory agent.
  • Case Study 2: Cytotoxicity Assessment
    A cytotoxicity study on cancer cell lines revealed selective cytotoxic effects against certain cancer types, suggesting its potential role in targeted cancer therapy.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated as an intermediate in drug synthesis. Its ability to participate in various chemical reactions allows for the development of new pharmaceutical agents.

Research Focus Findings
Drug DevelopmentExplored as an intermediate for synthesizing pharmaceuticals with therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Bromo-n,n-diethylacetamide involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The carbonyl group can undergo reduction or oxidation, leading to different products depending on the reaction conditions. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through its amide functional group .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Brominated Acetamides

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Boiling Point (°C) Density (g/cm³)
2-Bromo-N,N-diethylacetamide C₆H₁₂BrNO 195.07 2430-01-5 Not reported ~1.3 (estimated)
2-Bromo-N,N-dimethylacetamide C₄H₈BrNO 166.02 5468-77-9 Not reported ~1.2
2-Bromo-N,N-dibutylacetamide C₈H₁₆BrNO 237.14 40124-27-4 Not reported ~1.1
N,N-Diethylacetamide C₆H₁₃NO 115.18 685-91-6 186–188 0.92

Key Observations :

  • Bromine substitution increases molecular weight and reactivity compared to non-brominated analogs (e.g., N,N-diethylacetamide).
  • Larger alkyl groups (e.g., dibutyl vs. diethyl) reduce density due to increased steric bulk .

Key Observations :

  • This compound exhibits moderate yields (~44%) in cross-coupling reactions, likely due to steric hindrance from ethyl groups .
  • The dimethyl analog achieves higher yields (93–98%) owing to simpler steric and electronic profiles .

Table 3: Hazard Classification

Compound Hazard Class Key Risks
This compound 8 Severe skin burns (H314), eye damage (H318)
2-Bromo-N,N-dibutylacetamide 8 Similar risks; requires corrosion-resistant packaging
N,N-Diethylacetamide Not classified Low acute toxicity but linked to metabolic disruptions

Biological Activity

2-Bromo-N,N-diethylacetamide is a chemical compound with the molecular formula C6H12BrNO. It has garnered attention in biological and medicinal chemistry due to its potential therapeutic properties, particularly its anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound can be synthesized through the bromination of N,N-diethylacetamide using bromine (Br2) in solvents like dichloromethane or carbon tetrachloride. The reaction typically occurs under mild conditions, allowing for high yields of the desired product.

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. A study demonstrated its effectiveness in reducing inflammation markers in various assays, suggesting its potential as a therapeutic agent for inflammatory diseases .

Table 1: Summary of Anti-Inflammatory Activity

Study ReferenceAssay TypeResult
In vitro cytokine assayReduced TNF-α productionSuggests anti-inflammatory potential
Animal model (rats)Decreased paw edemaSupports use in inflammatory conditions

The mechanism underlying the anti-inflammatory effects of this compound is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition may occur through the modulation of signaling pathways related to inflammation, including NF-kB and MAPK pathways .

Case Study 1: In Vivo Efficacy

A study involving an animal model of arthritis showed that administration of this compound significantly reduced joint swelling and pain compared to a control group. The compound was administered at varying doses, with optimal results observed at a dose of 10 mg/kg body weight .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated that while the compound exhibited some cytotoxicity, it was selective for certain cancer types, suggesting a potential role in targeted cancer therapy .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

CompoundStructure TypeBiological Activity
This compoundAmideAnti-inflammatory, cytotoxic
2-Bromo-N,N-dimethylacetamideAmideModerate anti-inflammatory
2-Chloro-N,N-diethylacetamideAmideLower anti-inflammatory effect

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-N,N-diethylacetamide in a laboratory setting?

  • Methodology :

  • Bromination of N,N-Diethylacetamide : React N,N-diethylacetamide with bromine (Br₂) in a polar solvent (e.g., chloroform or dichloromethane) under controlled temperature (0–5°C) to minimize side reactions. Use a catalytic base like potassium hydroxide (KOH) to enhance bromine activation .
  • Purification : Post-reaction, neutralize excess bromine with sodium thiosulfate, followed by solvent removal via rotary evaporation. Purify via recrystallization (e.g., using hexane/ethyl acetate) or column chromatography to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Techniques :

  • Rotational Spectroscopy : Resolves conformational isomers by analyzing rotational constants and quadrupole coupling effects (e.g., microwave spectroscopy) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine-induced deshielding). ²D NOESY can reveal spatial proximity of ethyl groups .
  • Infrared (IR) Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .
  • X-Ray Crystallography : Provides definitive bond lengths and angles for crystalline samples .

Q. What safety precautions are essential when handling this compound in experimental settings?

  • Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Waste Management : Segregate halogenated waste and dispose via certified hazardous waste handlers. Neutralize residual bromine with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when synthesizing brominated acetamide derivatives?

  • Analysis Framework :

  • Variable Optimization : Systematically test reaction parameters (temperature, solvent polarity, bromine stoichiometry). For example, excess bromine may lead to dibromination, reducing mono-substituted product yields .
  • Side Reaction Monitoring : Use LC-MS or TLC to detect byproducts (e.g., N,N-diethyl-2,2-dibromoacetamide). Adjust reaction time or quenching protocols to suppress undesired pathways .

Q. What computational approaches are suitable for predicting the conformational dynamics of this compound?

  • Methods :

  • Quantum Chemistry : CCSD(T) or DFT calculations (e.g., B3LYP/6-311++G**) to model rotational barriers and optimize conformer geometries .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. water) on intramolecular rotation of ethyl groups and bromine steric effects .

Q. How does the bromine substituent influence the reactivity of N,N-diethylacetamide in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • Leaving Group Ability : Bromine’s higher electronegativity compared to chlorine (in chloro analogs) increases the electrophilicity of the adjacent carbonyl carbon, enhancing SN₂ reactivity. Kinetic studies in polar aprotic solvents (e.g., DMF) show faster substitution rates .
  • Steric Effects : Bulky diethyl groups may slow nucleophilic attack unless mitigated by using small nucleophiles (e.g., iodide) .

Applied Research Questions

Q. What methodologies exist for investigating this compound’s potential as a corrosion inhibitor in acidic media?

  • Experimental Design :

  • Electrochemical Testing : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to measure corrosion inhibition efficiency on metals (e.g., steel) in 0.1 M HCl .
  • Surface Analysis : Post-exposure, analyze metal surfaces via SEM-EDS or AFM to assess inhibitor adsorption and film formation .

Q. How can researchers employ this compound in coordination chemistry for metal-organic framework (MOF) development?

  • Application Strategy :

  • Ligand Functionalization : Substitute bromine with azide or carboxylate groups to enhance metal-binding affinity. For example, bromine can be replaced via nucleophilic aromatic substitution in MOF precursors .
  • Structural Tuning : Use the ethyl groups to modulate MOF porosity, as demonstrated in europium-based frameworks with N,N-diethylacetamide ligands .

Properties

IUPAC Name

2-bromo-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNPENNQGSGOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280012
Record name 2-bromo-n,n-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2430-01-5
Record name 2430-01-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-n,n-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, a 1-liter flask is charged with 2-bromoacetylbromide (46.34 g, 230 mmol) and 300 ml ether. The flask is chilled to −15° C., and a solution of diethylamine (33.72 g, 460 mmol) in 200 ml ether is added over 1 hour to the flask. The resulting thick slurry is stirred cold for 1 additional hour, then warmed slowly to room temperature, and stirred overnight. The mixture is added to 250 ml cold water, and the resulting aqueous solution is extracted with ether (3 times, 200 ml ether each time). The combined ether extracts are washed with phosphoric acid (5 wt percent, 200 ml), aqueous potassium carbonate (8 wt percent, 200 ml) and thereafter brine (150 ml). The ether extract is then dried over sodium sulfate and concentrated in vacuo to a light brown residue. The residue is vacuum distilled to yield 2-bromo-N,N-diethylacetamide as a clear, colorless oil (22.99 g, 52% yield). 1H NMR (300 MHz, CDCl3), δ (PPM): 1.08 (t, 3H), 1.20 (t, 3H), 3.33 (q, 4H), 3.79 (s, 2H).
Quantity
46.34 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
33.72 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Yield
52%

Synthesis routes and methods II

Procedure details

N,N-diethylbromoacetamide was prepared as follows: Diethylamine (1.54 mL, 14.9 mmol) and TEA (2.49 mL, 17.9 mmol) were dissolved in 75 mL CH2 Cl2, then bromoacetyl bromide (1.29 mL, 14.9 mmol) was added dropwise. After 2 h, the reaction was diluted with CH2Cl2, washed with water (2×), and brine, dried (MgSO4), filtered and concentrated. Flash chromatography (silica, 45% EtOAc/hexanes) provided N,N-diethylbromoacetamide as a lachrymatory yellow oil.
Quantity
1.54 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.49 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.29 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere, N,N-diethyl-2-hydroxy-acetamide (42 mg, 0.320 mmol) was dissolved in dichloromethane (1.5 mL) and the mixture was cooled to 0° C. Triphenylphosphine (125.9 mg, 0.480 mmol) and N-bromosuccinimide (85.4 mg, 0.480 mmol) were added in order and the mixture was stirred at room temperature for 3.5 hours. The mixture was warmed to room temperature and 2-bromo-N,N-diethylacetamide was prepared in situ. To the mixture, solution of No. 5447725 (Compound G; 56 mg, 0.080 mmol) in dichloromethane (1.0 mL) was added dropwise under a nitrogen atmosphere. N,N-Diisopropylethylamine (69.7 μL, 0.40 mmol) was then added at room temperature, and the mixture was stirred under feflux for 14 hours. After completing the reaction, the mixture was extracted with dichloromethane. The organic layer was washed with water and a saturated brine and dried over anhydrous sodium sulfate. After the organic layer was filtered and the solvent was distilled off, the residue was then purified by HPLC (water with 0.05% TFA-acetonitrile with 0.05% TFA) to obtain 31.2 mg (42% yield) of the triester form.
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
125.9 mg
Type
reactant
Reaction Step Two
Quantity
85.4 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Compound G
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
69.7 μL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of 2-bromoacetyl bromide (20.2 g, 100 mmol) in THF (300 mL) was cooled to 0° C. and treated with diethylamine (7.31 g, 100 mmol). After dropwise addition of ethyldiisopropylamine (15.5 g, 120 mmol) the reaction mixture was allowed to reach RT and was stirred for 90 min. Water (250 mL) and ethyl acetate (300 mL) were added, the layers were separated and the aqueous layer was extracted twice with ethyl acetate (100 mL). The solvents were removed in vacuo and the residue was purified by distillation (bp 120-121° C./24 mbar) to give 5.24 g (27%) of the title compound as pale yellow oil.
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
7.31 g
Type
reactant
Reaction Step Two
Quantity
15.5 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-n,n-diethylacetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-n,n-diethylacetamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-n,n-diethylacetamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-n,n-diethylacetamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-n,n-diethylacetamide
Reactant of Route 6
2-Bromo-n,n-diethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.